Bienvenue dans la boutique en ligne BenchChem!

1-(1,2,4-Oxadiazol-3-yl)ethanone

Medicinal Chemistry ADME Profiling Regioisomer Selection

1-(1,2,4-Oxadiazol-3-yl)ethanone (CAS 185445-03-8), also named 3-acetyl-1,2,4-oxadiazole, is a C4H4N2O2 heterocyclic building block (MW 112.09 g/mol) belonging to the 1,2,4-oxadiazole regioisomer family. Its computed physicochemical profile includes density 1.2±0.1 g/cm³, boiling point 194.0±23.0 °C at 760 mmHg, flash point 71.1±22.6 °C, LogP −0.87, and topological polar surface area (TPSA) of 55.99 Ų.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 185445-03-8
Cat. No. B071064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Oxadiazol-3-yl)ethanone
CAS185445-03-8
SynonymsEthanone, 1-(1,2,4-oxadiazol-3-yl)- (9CI)
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESCC(=O)C1=NOC=N1
InChIInChI=1S/C4H4N2O2/c1-3(7)4-5-2-8-6-4/h2H,1H3
InChIKeyCWRFOBDJXDQKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,2,4-Oxadiazol-3-yl)ethanone (CAS 185445-03-8): Physicochemical Identity and Regioisomeric Classification for Informed Procurement


1-(1,2,4-Oxadiazol-3-yl)ethanone (CAS 185445-03-8), also named 3-acetyl-1,2,4-oxadiazole, is a C4H4N2O2 heterocyclic building block (MW 112.09 g/mol) belonging to the 1,2,4-oxadiazole regioisomer family. Its computed physicochemical profile includes density 1.2±0.1 g/cm³, boiling point 194.0±23.0 °C at 760 mmHg, flash point 71.1±22.6 °C, LogP −0.87, and topological polar surface area (TPSA) of 55.99 Ų . The compound bears a reactive acetyl group at the 3-position of the oxadiazole ring, distinguishing it from unsubstituted or amino-substituted analogs and establishing it as a versatile intermediate for hydrazone formation and subsequent Boulton-Katritzky rearrangements [1][2]. Its 1,2,4-oxadiazole regioisomerism imparts intrinsically higher lipophilicity, distinct dipole moment, and differentiated ADME properties compared to the 1,3,4-oxadiazole isomer class [3].

Why 1-(1,2,4-Oxadiazol-3-yl)ethanone Cannot Be Casually Interchanged with Its 1,3,4-Oxadiazole Regioisomer or Amino-Substituted Analogs


Regioisomeric oxadiazoles present identical molecular formulas but fundamentally different electronic architectures. The 1,2,4-oxadiazole ring (as in CAS 185445-03-8) exhibits a dipole moment of approximately 1.8 D, whereas the corresponding 1,3,4-oxadiazole regioisomer displays a substantially larger dipole moment of 3.5 D [1]. This intrinsic charge distribution difference translates into a median log D shift of 1.2 log units (median log D 4.4 for 1,2,4- vs. 3.2 for 1,3,4-oxadiazoles), meaning the 1,2,4-isomer is over one order of magnitude more lipophilic [1]. Furthermore, in a systematic analysis of 34 matched molecular pairs, 1,3,4-oxadiazoles showed superior metabolic stability (lower HLM CLint) in 19 out of 34 pairs, along with more favorable hERG inhibition and aqueous solubility profiles [1]. The 5-amino-substituted analog (CAS 42837-62-7, MW 127.10 g/mol) introduces an additional hydrogen-bond donor site and increases molecular weight by ~15 g/mol, altering both pharmacokinetic behavior and synthetic reactivity . Consequently, interchanging these compounds without compensating for regioisomer-specific lipophilicity, metabolic liability, and reactivity differences risks compromised ADME outcomes, unexpected synthetic side reactions, and irreproducible biological results.

Quantitative Differentiation Evidence for 1-(1,2,4-Oxadiazol-3-yl)ethanone Versus Closest Analogs and Regioisomers


Lipophilicity (LogD) Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs

In a systematic matched-pair analysis of the AstraZeneca compound collection (N = 34 pairs), 1,2,4-oxadiazole-containing compounds consistently exhibit a median log D of 4.4, while their 1,3,4-oxadiazole matched counterparts show a median log D of 3.2. This represents a median log D difference of 1.2 log units, equivalent to over one order of magnitude higher lipophilicity for the 1,2,4 regioisomer class to which 1-(1,2,4-oxadiazol-3-yl)ethanone belongs [1]. This directionally higher lipophilicity makes the 1,2,4-oxadiazole scaffold preferable when target binding pockets demand increased hydrophobic character or when blood-brain barrier penetration is desired, while the 1,3,4-isomer would be selected for targets requiring lower log D.

Medicinal Chemistry ADME Profiling Regioisomer Selection

Dipole Moment and Charge Distribution: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core

Experimentally determined dipole moments in benzene solution reveal that the diphenyl-substituted 1,2,4-oxadiazole (compound 41) has a dipole moment of 1.8 D, which is significantly lower than the 3.5 D measured for the corresponding 1,3,4-oxadiazole (compound 16a) [1]. This ~1.9-fold difference in dipole moment reflects the intrinsically distinct charge distributions between the two regioisomeric cores, rationalizing the divergent lipophilicity, hydrogen-bonding potential, and ADME profiles observed across matched pairs. For 1-(1,2,4-oxadiazol-3-yl)ethanone specifically, the lower core dipole moment contributes to its relatively higher predicted lipophilicity and altered solvation behavior compared to 1,3,4-oxadiazole-based building blocks.

Computational Chemistry Molecular Design Regioisomer Rationalization

Metabolic Stability Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Human Liver Microsomes

Human liver microsome (HLM) intrinsic clearance (CLint) data from 34 matched oxadiazole pairs demonstrate that in 19 of 34 pairs (56%), the 1,3,4-oxadiazole isomer exhibits lower HLM CLint, indicating superior metabolic stability compared to its 1,2,4-oxadiazole counterpart [1]. No correlation between HLM CLint and log D was found within this data set, suggesting that the metabolic stability difference arises from regioisomer-specific molecular recognition by CYP enzymes rather than from global lipophilicity differences alone. For researchers selecting 1-(1,2,4-oxadiazol-3-yl)ethanone as a building block, this implies an expectation of higher intrinsic clearance and the potential need for structural modifications to improve metabolic stability in lead series.

Drug Metabolism ADME-Tox Profiling Lead Optimization

Hydrolytic Stability as an Ester/Amide Bioisostere: 1,2,4-Oxadiazole vs. Carbonyl-Containing Functional Groups

The 1,2,4-oxadiazole ring, as present in 1-(1,2,4-oxadiazol-3-yl)ethanone, serves as a hydrolytically stable bioisostere for ester and amide functional groups [1]. Unlike esters, which are rapidly cleaved by ubiquitous plasma and tissue esterases leading to short half-lives and poor oral bioavailability, the 1,2,4-oxadiazole ring is resistant to enzymatic hydrolysis [1]. This resistance is attributed to the heteroaromatic nature of the oxadiazole ring, which does not present a carbonyl carbon susceptible to nucleophilic attack by esterases or proteases. While specific quantitative hydrolysis half-life comparisons for this exact compound versus its ester/amide counterparts are not available in the public domain, the class-level evidence is well-established: the 1,2,4-oxadiazole scaffold has been employed in multiple drug discovery programs specifically to replace metabolically labile ester moieties, resulting in improved pharmacokinetic profiles [1].

Bioisosterism Drug Design Pharmacokinetics

Physicochemical Property Head-to-Head: 1-(1,2,4-Oxadiazol-3-yl)ethanone vs. 1-(1,3,4-Oxadiazol-2-yl)ethanone

Direct comparison of computed physicochemical properties between the target compound (CAS 185445-03-8) and its 1,3,4-oxadiazole regioisomer (CAS 185445-00-5) reveals key differences relevant to handling and purification: the 1,3,4-isomer has a higher predicted density (1.242±0.06 vs. 1.2±0.1 g/cm³) and a more negative predicted pKa (−3.22±0.10) . The XLogP3-AA computed value for the 1,3,4-isomer (−0.2) [1] indicates lower lipophilicity than the target compound's predicted LogP of −0.87 or the experimentally measured LogP of 0.2722 from alternative sources . Both compounds share identical nominal molecular formula (C4H4N2O2, MW 112.09), TPSA (~56 Ų), hydrogen bond acceptor count (4), and donor count (0), meaning any chromatographic or biological differentiation arises solely from regioisomer-specific electronic distribution, not from gross polarity differences.

Building Block Selection Physicochemical Profiling Chromatography Method Development

Synthetic Versatility: 3-Acetyl Handle for Hydrazone Formation and Heterocycle Rearrangement

The 3-acetyl group of 1-(1,2,4-oxadiazol-3-yl)ethanone provides a ketone functional handle that enables efficient hydrazone formation, a reaction not available to unsubstituted or 5-substituted oxadiazole analogs. The resulting Z-hydrazones undergo Boulton-Katritzky-type mononuclear rearrangements to yield 4-(acylamino)-2-aryl-2H-1,2,3-triazoles, a transformation studied experimentally in dioxane/water across the pS(+) range 5.5–13.9 at various temperatures [1][2]. In contrast, the 5-amino-substituted analog (CAS 42837-62-7) presents an amino rather than acetyl functional handle, directing reactivity toward amide coupling or diazotization chemistry rather than hydrazone-mediated heterocycle synthesis. This acetyl-specific reactivity makes CAS 185445-03-8 the preferred building block for constructing 1,2,3-triazole libraries via oxadiazole ring rearrangement.

Synthetic Chemistry Heterocycle Synthesis Boulton-Katritzky Reaction

Optimal Application Scenarios for 1-(1,2,4-Oxadiazol-3-yl)ethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity for CNS or Intracellular Targets

When a drug discovery program requires a heterocyclic scaffold with higher log D to achieve blood-brain barrier penetration or target engagement at lipophilic intracellular binding pockets, 1-(1,2,4-oxadiazol-3-yl)ethanone offers a regioisomer advantage of approximately 1.2 log D units over the 1,3,4-oxadiazole alternative [1]. Use this building block as the core scaffold when matched-pair analysis indicates that the 1,3,4-isomer's lower lipophilicity (median log D 3.2) is insufficient for the desired tissue distribution profile.

Bioisosteric Replacement of Metabolically Labile Esters in Early-Stage Lead Series

For lead series where an ester functionality drives potency but confers rapid plasma clearance due to esterase-mediated hydrolysis, 1-(1,2,4-oxadiazol-3-yl)ethanone can serve as a hydrolytically stable bioisostere [1]. The 1,2,4-oxadiazole ring mimics the geometric and electronic properties of the ester/amide carbonyl while resisting enzymatic degradation, offering a direct path to improved pharmacokinetic half-life without sacrificing target affinity [2]. This application is particularly valuable before committing to costly in vivo PK studies.

Synthesis of 1,2,3-Triazole Libraries via Boulton-Katritzky Rearrangement of 3-Acetyl-Oxadiazole Hydrazones

Research groups synthesizing 1,2,3-triazole-containing compound libraries should procure 1-(1,2,4-oxadiazol-3-yl)ethanone specifically for its 3-acetyl group, which is essential for hydrazone formation and subsequent Boulton-Katritzky rearrangement to 4-(acylamino)-2-aryl-2H-1,2,3-triazoles [1]. This compound cannot be substituted by amino-oxadiazole analogs (which lack the ketone handle) or by 1,3,4-oxadiazole isomers (which do not undergo this rearrangement), making CAS 185445-03-8 the uniquely suitable building block for this synthetic route.

Physicochemical Property Screening Panels for Regioisomer-Dependent ADME Profiling

In early ADME screening cascades, 1-(1,2,4-oxadiazol-3-yl)ethanone should be included alongside its 1,3,4-oxadiazole regioisomer (CAS 185445-00-5) as a matched-pair control to experimentally validate the expected lipophilicity, metabolic stability, and hERG liability differences within the specific chemical series under investigation [1][2]. The consistently observed class-level differentiation (higher log D, lower metabolic stability, and less favorable hERG profile for 1,2,4-oxadiazoles relative to 1,3,4-isomers) provides a benchmark for interpreting series-specific SAR and guiding regioisomer selection decisions.

Quote Request

Request a Quote for 1-(1,2,4-Oxadiazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.